2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with N’-(3-pyridinylmethylidene)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the pyridinylmethylidene moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide
- 2-{[4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide lies in its specific structural features, such as the combination of a triazole ring with a chlorophenyl group and a pyridinylmethylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H17ClN6OS |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H17ClN6OS/c23-18-8-10-19(11-9-18)29-21(17-6-2-1-3-7-17)27-28-22(29)31-15-20(30)26-25-14-16-5-4-12-24-13-16/h1-14H,15H2,(H,26,30)/b25-14+ |
InChI Key |
KLIJZCHPMAFDNI-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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